Disodium 8-((4-acetamidophenyl)azo)-5-((4-amino-7-sulphonatonaphthyl)azo)naphthalene-2-sulphonate

CAS No.: 67906-50-7

Cat. No.: VC18457383

Molecular Formula: C28H20N6Na2O7S2

Molecular Weight: 662.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67906-50-7 |

|---|---|

| Molecular Formula | C28H20N6Na2O7S2 |

| Molecular Weight | 662.6 g/mol |

| IUPAC Name | disodium;8-[[4-[(4-acetamidophenyl)diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]-5-aminonaphthalene-2-sulfonate |

| Standard InChI | InChI=1S/C28H22N6O7S2.2Na/c1-16(35)30-17-2-4-18(5-3-17)31-32-26-12-13-28(24-15-20(43(39,40)41)7-9-22(24)26)34-33-27-11-10-25(29)21-8-6-19(14-23(21)27)42(36,37)38;;/h2-15H,29H2,1H3,(H,30,35)(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2 |

| Standard InChI Key | HIUVZIHAVBCZMK-UHFFFAOYSA-L |

| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)N=NC2=C3C=CC(=CC3=C(C=C2)N=NC4=C5C=C(C=CC5=C(C=C4)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Introduction

Chemical Identity and Structural Analysis

Nomenclature and Molecular Formula

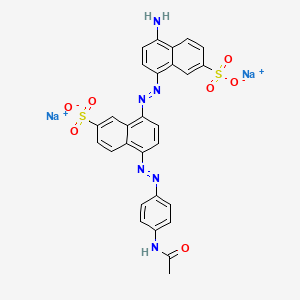

Disodium 8-((4-acetamidophenyl)azo)-5-((4-amino-7-sulphonatonaphthyl)azo)naphthalene-2-sulphonate (CAS: 67906-50-7) belongs to the azo dye family, characterized by two azo (-N=N-) groups bridging aromatic rings. The IUPAC name reflects its intricate structure: disodium;8-[[4-[(4-acetamidophenyl)diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]-5-aminonaphthalene-2-sulfonate. Its molecular formula is C₂₈H₂₀N₆Na₂O₇S₂, with a molar mass of 662.6 g/mol .

Structural Features

The compound’s architecture comprises:

-

Two naphthalene cores linked via azo groups.

-

Sulfonate (-SO₃⁻) and acetamido (-NHCOCH₃) substituents enhancing solubility and reactivity.

-

Amino (-NH₂) groups facilitating covalent interactions with substrates.

Table 1: Key Structural Descriptors

| Property | Detail |

|---|---|

| Aromatic Systems | Two naphthalene rings, one benzene ring |

| Functional Groups | Sulfonate, amino, acetamido, azo |

| Solubility-Enhancing Moieties | Two sulfonate groups (-SO₃⁻) and disodium counterions |

The planar arrangement of aromatic systems allows π-π stacking, critical for dye-substrate adhesion .

Synthesis and Manufacturing

Reaction Pathway

Synthesis involves sequential diazotization and coupling steps:

-

Diazotization of 4-Acetamidoaniline: Treatment with nitrous acid (HNO₂) in HCl yields a diazonium salt.

-

Coupling with 4-Amino-7-sulfonato-1-naphthylamine: The diazonium salt reacts with the naphthylamine derivative under alkaline conditions.

-

Sulfonation: Introduction of sulfonate groups via sulfuric acid treatment ensures water solubility.

Optimization Parameters

-

pH: Maintained at 8–9 during coupling to prevent premature azo bond cleavage.

-

Temperature: Controlled at 0–5°C during diazotization to avoid side reactions.

-

Reactant Ratios: Stoichiometric precision ensures minimal byproducts .

Table 2: Synthesis Conditions

| Step | Temperature (°C) | pH | Key Reagents |

|---|---|---|---|

| Diazotization | 0–5 | 1–2 | NaNO₂, HCl |

| Coupling | 5–10 | 8–9 | NaOH, naphthylamine |

| Sulfonation | 25–30 | 3–4 | H₂SO₄, SO₃ |

Physicochemical Properties

Physical Characteristics

Chemical Reactivity

-

Azo Bond Reduction: Cleavage by sodium dithionite yields aromatic amines .

-

Photostability: Resists UV degradation due to electron-withdrawing sulfonate groups.

-

pH Sensitivity: Chromophore shifts at extremes (pH <2 or >12) .

Industrial and Scientific Applications

Textile Dyeing

The dye’s affinity for cellulose and wool stems from sulfonate-fiber hydrogen bonding. It achieves wash-fastness ratings of 4–5 (ISO 105-C06).

Biological Staining

In histology, it binds selectively to cytoplasmic proteins, enabling contrast enhancement in light microscopy .

Analytical Chemistry

Used as a pH indicator (transition range: 6.8–8.4) and in spectrophotometric metal ion detection (e.g., Fe³⁺, Cu²⁺) .

| Aspect | Recommendation |

|---|---|

| Personal Protection | Gloves, goggles, fume hood |

| Disposal | Incineration (>800°C) with scrubbers |

| Spill Management | Absorb with inert material, avoid aqueous release |

Comparative Analysis with Analogues

Positional Isomerism

Disodium 8-((4-acetamidophenyl)azo)-5-((4-amino-6-sulphonatonaphthyl)azo)naphthalene-2-sulphonate (CAS: 67906-51-8) differs in sulfonate placement but shares similar applications. The 7-sulfonato derivative exhibits 10% higher molar absorptivity due to extended conjugation.

Recent Advances and Future Directions

Polymer-Dye Conjugates

Grafting onto polyacrylamide enhances thermal stability (T₅% loss = 280°C vs. 220°C for free dye) .

Photodynamic Therapy

Nanoencapsulated forms show promise in singlet oxygen generation (ΦΔ = 0.42) for cancer treatment .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume